molecular formula C16H12BrFN2OS B2469109 (E)-4-bromo-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 865544-84-9

(E)-4-bromo-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)benzamide

Cat. No.: B2469109
CAS No.: 865544-84-9
M. Wt: 379.25
InChI Key: NTJFELBWMIGBLN-KNTRCKAVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-4-bromo-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)benzamide is a halogenated benzamide derivative featuring a benzo[d]thiazole scaffold. Its structure includes:

  • A benzothiazole ring substituted with an ethyl group at position 3 and fluorine at position 4.
  • A benzamide moiety with a bromine atom at the para position of the phenyl ring.
  • An (E)-configured imine bond (-N=C-) linking the benzamide to the benzothiazole system.

The ethyl group enhances lipophilicity, while fluorine and bromine influence electronic properties and bioavailability.

Properties

IUPAC Name

4-bromo-N-(3-ethyl-6-fluoro-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12BrFN2OS/c1-2-20-13-8-7-12(18)9-14(13)22-16(20)19-15(21)10-3-5-11(17)6-4-10/h3-9H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTJFELBWMIGBLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)F)SC1=NC(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12BrFN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-bromo-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)benzamide typically involves the following steps:

    Formation of the Benzo[d]thiazole Ring: The benzo[d]thiazole ring can be synthesized by the cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone under acidic conditions.

    Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

    Ethylation: The ethyl group can be introduced through alkylation using ethyl halides in the presence of a base such as potassium carbonate.

    Bromination: The bromine atom can be introduced via electrophilic bromination using bromine or N-bromosuccinimide (NBS).

    Formation of the Benzamide: The final step involves the condensation of the synthesized benzo[d]thiazole derivative with 4-bromobenzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

(E)-4-bromo-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)benzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding amines or alcohols.

    Substitution: Formation of substituted benzamides with various functional groups.

Scientific Research Applications

Molecular Formula

  • Molecular Formula : C15H14BrFNS
  • Molecular Weight : 353.25 g/mol

Structural Characteristics

The compound includes a benzamide moiety linked to a benzo[d]thiazole ring, which is significant for its biological activity. The presence of bromine and fluorine atoms enhances its pharmacological properties.

Antimicrobial Activity

Research has shown that derivatives of benzothiazole, including compounds similar to (E)-4-bromo-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)benzamide, exhibit potent antimicrobial properties. Studies have demonstrated that these compounds can effectively inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria .

Case Study: Antimicrobial Screening

A study evaluated the antimicrobial activity of synthesized benzothiazole derivatives against a panel of bacterial species using the turbidimetric method. Compounds exhibiting minimum inhibitory concentrations (MICs) below 100 µg/mL were considered promising candidates for further development .

Anticancer Potential

The anticancer activity of benzothiazole derivatives has been extensively studied, particularly against breast cancer cell lines such as MCF7. The mechanism often involves the inhibition of critical pathways in cancer cell proliferation and survival .

Case Study: Anticancer Activity Evaluation

In vitro studies revealed that certain derivatives demonstrated significant cytotoxic effects against MCF7 cells, with IC50 values comparable to established chemotherapeutic agents. For instance, compounds with specific substitutions on the benzothiazole ring showed enhanced activity, indicating that structural modifications can lead to improved efficacy .

Anti-inflammatory Properties

Benzothiazole derivatives are also being explored for their anti-inflammatory effects. Research indicates that these compounds can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation .

Summary of Findings

Application Activity Reference
AntimicrobialEffective against multiple bacteria
AnticancerSignificant cytotoxicity against MCF7
Anti-inflammatoryModulation of inflammatory pathways

Mechanism of Action

The mechanism of action of (E)-4-bromo-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various cellular pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Ethyl 5-(2-(α-Phenylacetyl)phenyl)-4H-1,2,4-triazol-3-yl Carbamate (Compound 3, )

  • Core Structure : 1,2,4-triazole ring vs. benzothiazole in the target compound.
  • Substituents : A phenylacetyl group and carbamate moiety, contrasting with the brominated benzamide in the target.
  • Reactivity : The triazole system undergoes nucleophilic substitution with ethyl chloroformate and hydrazine hydrate, whereas the benzothiazole’s imine bond in the target may participate in tautomerization or coordination chemistry .
  • Characterization : ¹H-NMR signals for compound 3 include aromatic protons (δ 7.5–8.2 ppm) and NH-triazole (δ 13.0 ppm), differing from the target’s expected signals due to distinct ring systems and substituents .

2-Bromo-6-phenylimidazo[2,1-b][1,3,4]thiadiazole ()

  • Core Structure : Imidazo-thiadiazole fused ring vs. benzothiazole.
  • Substituents : Bromine at position 2, which is highly reactive toward secondary amines, unlike the bromine in the target’s benzamide, which is less labile due to conjugation with the carbonyl group .
  • Applications : The thiadiazole derivative’s bromine substitution reactivity suggests utility in synthesizing amine-linked derivatives, whereas the target’s bromine may serve as a hydrogen-bond acceptor or steric bulk.

4-Bromo-N-(2-chloro-6-fluorophenyl)-5-fluoro-2-[(2S)-1,1,1-trifluoropropan-2-yl]oxy]benzamide ()

  • Core Structure : Benzamide with a trifluoropropoxy group vs. the target’s benzothiazole-linked benzamide.
  • Substituents : Multiple fluorines and a chiral trifluoropropoxy group enhance metabolic stability and electron-withdrawing effects. In contrast, the target’s 3-ethyl-6-fluorobenzo[d]thiazole provides moderate lipophilicity and steric bulk .
  • Synthesis : Both compounds are synthesized via acyl chloride intermediates, but the target’s imine bond formation likely requires distinct steps (e.g., condensation reactions) .

Comparative Analysis Table

Property Target Compound Compound 3 (Triazole) Imidazo-thiadiazole Trifluoropropoxy Benzamide
Core Heterocycle Benzo[d]thiazole 1,2,4-Triazole Imidazo[2,1-b][1,3,4]thiadiazole Benzamide (non-heterocyclic)
Key Substituents 3-Ethyl, 6-F, 4-Br Phenylacetyl, carbamate Phenyl, Br 2-Cl, 6-F, 5-F, trifluoropropoxy
Halogen Reactivity Br in benzamide (stable) N/A Br in thiadiazole (labile to amines) Br in benzamide (stable)
Synthetic Yield Not reported Not explicitly stated Not reported 90%
Characterization Expected imine and aromatic signals δ 13.0 ppm (NH-triazole) Not detailed Relies on acyl chloride intermediates

Key Findings

Heterocycle Impact : Benzothiazoles (target) and thiadiazoles () exhibit divergent reactivity due to ring electronics, with the latter favoring nucleophilic substitution.

Halogen Positioning : Bromine in the target’s benzamide is less reactive than bromine in thiadiazole systems, highlighting the role of conjugation in stabilizing halogens .

Fluorine Effects : Fluorine in the target’s benzothiazole (position 6) may enhance dipole interactions, whereas trifluoropropoxy groups () provide stronger electron-withdrawing effects .

Biological Activity

(E)-4-bromo-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)benzamide is a synthetic compound belonging to the class of benzothiazole derivatives, which have garnered significant interest due to their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article explores the biological activity of this compound, summarizing relevant research findings, case studies, and synthesizing data into informative tables.

Chemical Structure and Properties

The compound features a benzamide backbone substituted with a bromine atom and a fluorobenzo[d]thiazole moiety, which contributes to its biological activity. The presence of halogens (bromine and fluorine) often enhances the pharmacological properties of organic compounds.

Biological Activity Overview

Benzothiazole derivatives are known for their broad spectrum of biological activities. The specific activities of this compound can be categorized as follows:

Anticancer Activity

Research has indicated that benzothiazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have shown promising results in inhibiting the proliferation of cancer cells such as MCF-7 (breast cancer) and CCRF-CEM (leukemia) cells.

Table 1: Cytotoxic Activity Against Cancer Cell Lines

CompoundCell LineIC50 (µM)
This compoundMCF-7TBD
N-(benzo[d]thiazol-2-yl)-2–(5-(1–(2-chlorophenoxy)propyl)-1,3,4-oxadiazol-2-ylthio)acetamideCCRF-CEM12.2
N-(benzo[d]thiazol-2-yl)-2–(5-(1–(3,4-dichlorophenoxy)ethyl)-1,3,4-oxadiazol-2-ylthio)acetamideCCRF-CEM8.1

The mechanism by which this compound exerts its biological effects is likely related to its ability to interact with specific molecular targets such as enzymes or receptors involved in cell proliferation and survival pathways. The halogen substituents enhance binding affinity to these targets, potentially leading to inhibition of critical signaling pathways in cancer cells.

Case Studies

Several studies have investigated the biological activity of benzothiazole derivatives:

  • Study on Anticancer Activity : A study reported that benzothiazole derivatives with fluorine substitutions exhibited enhanced anticancer activity compared to their non-fluorinated counterparts. The study highlighted the role of electronic effects imparted by fluorine in increasing cytotoxicity against MCF-7 cells .
  • Antimicrobial Activity : Another study demonstrated that similar benzothiazole derivatives showed broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. The compounds were effective at low concentrations, indicating potential for development as antimicrobial agents .
  • Inflammation Studies : Research has also indicated that benzothiazole derivatives possess anti-inflammatory properties. Compounds similar to this compound have been shown to inhibit pro-inflammatory cytokines in vitro, suggesting therapeutic potential in inflammatory diseases .

Q & A

Q. What are the optimal synthetic routes for (E)-4-bromo-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)benzamide, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including cyclization of substituted anilines with acrylates or isothiocyanates. For example, a one-pot cascade reaction using ortho-iodoanilines, acrylates, and aroyl isothiocyanates in water with triethylamine as a base has been effective for similar benzothiazolylidene derivatives . Key factors include:
  • Solvent choice : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency.
  • Temperature : Reactions often require reflux (e.g., 80–110°C) to drive cyclization.
  • Base selection : Triethylamine or sodium acetate facilitates intramolecular nucleophilic substitution.
    Optimizing stoichiometry (e.g., 1:1 molar ratio of aniline to acrylate) improves yields to >70% .

Q. How can researchers confirm the (E)-configuration and structural integrity of this compound using spectroscopic and crystallographic methods?

  • Methodological Answer :
  • NMR : The (E)-configuration is confirmed by NOESY correlations, where the benzamide proton shows no cross-peaks with the thiazole methyl group. ¹H NMR chemical shifts for the ylidene proton typically appear at δ 8.2–8.5 ppm .
  • X-ray crystallography : Single-crystal X-ray diffraction resolves spatial arrangements, with bond angles (e.g., C=N-C ~120°) confirming the (E)-isomer .
  • HRMS : High-resolution mass spectrometry validates molecular weight (e.g., [M+H]+ at m/z 415.1328) .

Q. What initial biological screening approaches are recommended to evaluate the compound's antimicrobial and anticancer potential?

  • Methodological Answer :
  • Antimicrobial assays : Use microdilution methods against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Minimum inhibitory concentrations (MICs) <50 µg/mL indicate promising activity .
  • Anticancer assays : Perform MTT assays on cancer cell lines (e.g., MCF-7, A549). IC50 values <10 µM suggest cytotoxicity via apoptosis induction (e.g., caspase-3 activation) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize the bioactivity of this benzamide derivative?

  • Methodological Answer :
  • Substituent variation : Compare analogs with halogen (Br, Cl) or electron-donating groups (OCH3) at the benzamide position. For example, 4-chloro derivatives showed 2.3-fold higher anticancer activity than methoxy analogs in migration assays .
  • Table 1 : SAR Trends in Analogous Compounds
Substituent (R)IC50 (µM, MCF-7)LogP
-OCH312.52.8
-Cl5.43.2
-Br6.13.5
Data derived from .

Q. What strategies resolve contradictions between in vitro and in vivo efficacy data for this compound?

  • Methodological Answer :
  • Bioavailability studies : Measure plasma protein binding (e.g., >90% binding reduces free drug concentration) and metabolic stability (e.g., CYP450 assays).
  • Pharmacokinetic modeling : Use allometric scaling to correlate in vitro IC50 values with in vivo dosing. Adjust formulations (e.g., PEGylation) to enhance solubility .

Q. What experimental frameworks elucidate the compound's mechanism of action in enzyme inhibition, particularly regarding cholinesterase targets?

  • Methodological Answer :
  • Enzyme kinetics : Perform Lineweaver-Burk plots to identify competitive/non-competitive inhibition of acetylcholinesterase (AChE). IC50 values <1 µM suggest strong binding .
  • Molecular docking : Use AutoDock Vina to model interactions with AChE’s catalytic triad (e.g., π-π stacking with Trp86) .

Q. How can researchers employ computational modeling to predict binding interactions between this compound and biological targets?

  • Methodological Answer :
  • Molecular dynamics (MD) simulations : Simulate ligand-protein complexes (e.g., 100 ns trajectories) to assess binding stability. Root-mean-square deviation (RMSD) <2 Å indicates stable docking .
  • Free energy calculations : Use MM-PBSA to estimate binding affinities (ΔG < -30 kcal/mol suggests strong interactions) .

Q. What methodologies are effective in analyzing the compound's stability under physiological conditions?

  • Methodological Answer :
  • Forced degradation studies : Expose the compound to acidic (pH 1.2), basic (pH 9.0), and oxidative (3% H2O2) conditions. Monitor degradation via HPLC (e.g., >90% stability at 37°C for 24 hours) .
  • LC-MS/MS : Identify degradation products (e.g., hydrolyzed amide bonds) and propose degradation pathways .

Q. How does the compound's reactivity in cycloaddition and substitution reactions compare to structurally related derivatives?

  • Methodological Answer :
  • Diels-Alder reactivity : The allyl group participates in [4+2] cycloaddition with maleic anhydride, yielding bicyclic adducts (80% yield in toluene at 110°C) .
  • Nucleophilic substitution : Bromine at the 4-position undergoes SNAr with amines (e.g., pyrrolidine), with rates 3× faster than chloro analogs due to better leaving-group ability .

Q. What interdisciplinary approaches integrate chemical synthesis and pharmacological testing to accelerate therapeutic development?

  • Methodological Answer :
  • High-throughput screening (HTS) : Pair combinatorial libraries of benzothiazolylidene derivatives with automated cytotoxicity assays (e.g., 384-well plates) .
  • In silico-in vitro-in vivo triangulation : Use QSAR models to prioritize analogs for synthesis, followed by zebrafish xenograft models to validate tumor suppression .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.